Zinc;benzonitrile;2,2-dimethylpropanoate

Description

Contextualization within Coordination Chemistry and Organometallic Compounds

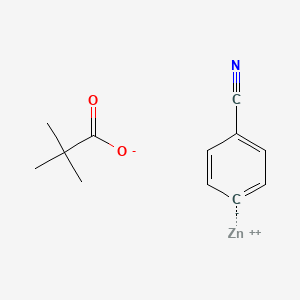

Zinc;benzonitrile (B105546);2,2-dimethylpropanoate is best understood as a coordination compound. In such compounds, a central metal ion, in this case, zinc(II), is bonded to one or more molecules or ions, known as ligands. The zinc(II) ion, with its d¹⁰ electron configuration, is diamagnetic and colorless, and it can adopt various coordination geometries, most commonly tetrahedral and octahedral, depending on the nature and number of the ligands. nih.gov

The ligands in this compound are benzonitrile and 2,2-dimethylpropanoate. The 2,2-dimethylpropanoate anion is a carboxylate ligand, which can coordinate to the zinc center in several ways, including monodentate, bidentate, or bridging fashions. This versatility allows for the formation of diverse structures, from simple mononuclear complexes to intricate coordination polymers. materialsproject.org The benzonitrile molecule, a nitrile, typically coordinates to metal ions through the nitrogen atom of the cyano group. researchgate.net Nitrile ligands are of significant interest in coordination chemistry due to their ability to stabilize different oxidation states of metals and their applications in catalysis and materials science.

The compound also touches upon the field of organometallic chemistry, which studies compounds containing metal-carbon bonds. While the primary coordination in Zinc;benzonitrile;2,2-dimethylpropanoate is expected to be through the nitrogen of the nitrile and the oxygen of the carboxylate, the broader family of organozinc compounds, which feature direct zinc-carbon bonds, provides a rich context for understanding the reactivity and potential applications of zinc-containing molecules. nih.gov

Below is a data table summarizing the properties of the individual ligands.

| Ligand Name | Chemical Formula | Molar Mass ( g/mol ) | Type |

| Benzonitrile | C7H5N | 103.12 | Nitrile |

| 2,2-dimethylpropanoate | C5H9O2⁻ | 101.12 | Carboxylate |

Historical Development and Significance of Zinc Carboxylate and Nitrile Complexes

The study of organozinc compounds has a long and storied history, dating back to 1849 with Edward Frankland's synthesis of diethylzinc. This pioneering work laid the foundation for the field of organometallic chemistry. Organozinc reagents have since become indispensable tools in organic synthesis due to their moderate reactivity and high functional group tolerance.

Zinc carboxylates have also been a subject of extensive research for many years. Their structural diversity, arising from the varied coordination modes of the carboxylate group, has led to their use in a wide range of applications. For instance, they are utilized as catalysts in polymerization reactions and organic synthesis. materialsproject.org Furthermore, the study of zinc carboxylates has been crucial in understanding degradation processes in oil paintings, where they form as a result of reactions between zinc-based pigments and fatty acids in the oil binder.

Transition metal nitrile complexes were first reported in the early 20th century. These complexes are important intermediates in numerous catalytic processes, including the hydration of nitriles to amides. The coordination of the nitrile to a metal center activates the cyano group, making it more susceptible to nucleophilic attack. Benzonitrile is a common ligand in this class of compounds, valued for its ability to form stable complexes that can be used in a variety of chemical transformations.

The combination of carboxylate and nitrile ligands in a single zinc complex, as seen in this compound, allows for the fine-tuning of the electronic and steric properties of the metal center. This can lead to novel reactivity and the development of new materials with specific desired properties.

This table presents a timeline of key developments in the history of zinc complexes.

| Year | Key Development | Significance |

| 1849 | Edward Frankland synthesizes diethylzinc, the first organozinc compound. | This marks the beginning of organometallic chemistry. |

| Early 20th Century | First synthesis of transition metal nitrile complexes is reported. | Opens up new avenues in catalysis and coordination chemistry. |

| Mid-20th Century to Present | Extensive study of zinc carboxylates. | Leads to applications in catalysis, materials science, and understanding of art degradation. |

| Late 20th Century to Present | Development of mixed-ligand zinc complexes. | Allows for the fine-tuning of chemical properties for specific applications. |

Scope and Research Objectives for this compound Studies

While specific research on this compound is not widely published, its chemical nature suggests several potential avenues for investigation. The primary research objectives for a compound of this type would likely fall into the following categories:

Synthesis and Structural Characterization: A fundamental objective would be the development of a reliable synthetic route to obtain the pure compound. Subsequent characterization using techniques such as single-crystal X-ray diffraction would be crucial to determine its precise molecular structure, including the coordination geometry of the zinc ion and the binding modes of the benzonitrile and 2,2-dimethylpropanoate ligands. Spectroscopic methods like FT-IR and NMR would also be employed to further elucidate its structure and bonding.

Investigation of Physicochemical Properties: Research would likely focus on determining the thermal stability, solubility, and spectroscopic properties of the compound. Understanding these fundamental properties is essential for any potential application.

Exploration of Reactivity and Catalytic Activity: Given the known catalytic activity of other zinc complexes, a key research objective would be to investigate the potential of this compound as a catalyst in organic reactions. The presence of both a carboxylate and a nitrile ligand could lead to unique catalytic behavior.

Materials Science Applications: The ability of zinc carboxylates to form coordination polymers suggests that this compound could serve as a precursor or building block for the synthesis of novel metal-organic frameworks (MOFs) or other coordination polymers. These materials could have applications in gas storage, separation, or as sensors.

The following table outlines the potential research areas for this compound.

| Research Area | Key Objectives |

| Synthetic Chemistry | Develop efficient and scalable synthetic methods. |

| Structural Chemistry | Determine the molecular and crystal structure. |

| Catalysis | Investigate its efficacy as a catalyst in organic transformations. |

| Materials Science | Explore its potential as a precursor for coordination polymers and MOFs. |

Structure

2D Structure

Properties

IUPAC Name |

zinc;benzonitrile;2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N.C5H10O2.Zn/c8-6-7-4-2-1-3-5-7;1-5(2,3)4(6)7;/h2-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWSETUGBRQTNI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].C1=CC(=CC=[C-]1)C#N.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Zinc;benzonitrile;2,2 Dimethylpropanoate

Precursor Synthesis and Purification Strategies

The primary precursors for the synthesis of Zinc;benzonitrile (B105546);2,2-dimethylpropanoate are zinc pivalate (B1233124) (Zn(OPiv)₂) and a suitable benzonitrile derivative, typically a halo-benzonitrile. The preparation of high-purity zinc pivalate is a critical first step.

A common and effective method for synthesizing zinc pivalate involves the reaction of zinc oxide (ZnO) with pivalic acid. The process typically utilizes a Dean-Stark apparatus to remove water, which is a byproduct of the reaction, thereby driving the equilibrium towards the formation of the zinc salt. The reaction is generally performed in a solvent such as toluene (B28343) under reflux conditions. After the reaction is complete, any remaining pivalic acid and water are removed under vacuum at an elevated temperature to yield amorphous, solid zinc pivalate in high purity and yield. orgsyn.org

Another approach to generate a zinc pivalate species for subsequent reactions involves the in-situ reaction of pivalic acid with methyllithium, followed by the addition of a zinc chloride (ZnCl₂) solution. This method produces a zinc pivalate-lithium chloride complex (Zn(OPiv)₂·2LiCl), which is often used directly in the next synthetic steps.

The purification of these precursors is crucial for the success of subsequent reactions. Zinc pivalate, once synthesized, is typically dried under high vacuum to ensure the removal of any residual volatile impurities. orgsyn.org Halo-benzonitrile precursors are commercially available and can be purified by standard techniques such as recrystallization or distillation if necessary.

Table 1: Synthesis of Zinc Pivalate Precursor

| Reactants | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Zinc Oxide, Pivalic Acid | Toluene | Reflux with Dean-Stark trap, 16 h | Zinc Pivalate | 98-99% | orgsyn.org |

Direct Synthesis Routes for the Compound

Direct synthesis of Zinc;benzonitrile;2,2-dimethylpropanoate primarily involves the formation of the carbon-zinc bond. This is typically achieved through a transmetalation reaction, which is a common strategy in organometallic chemistry.

While solvothermal and hydrothermal methods are extensively used for the synthesis of zinc-based coordination polymers and metal-organic frameworks (MOFs), their application for the direct synthesis of discrete organometallic molecules like this compound is not widely documented. researchgate.netacs.orgresearchgate.net These methods typically involve heating a solution of a metal salt and organic ligands in a sealed vessel, which promotes the crystallization of extended structures. acs.org

In principle, a solvothermal approach could be envisioned where a zinc salt, a pivalate source, and a benzonitrile-containing ligand are reacted under high temperature and pressure. However, the high reactivity of the organozinc bond makes this a challenging approach, as decomposition could occur under typical solvothermal conditions. The literature on this specific compound does not provide established solvothermal protocols, favoring solution-phase organometallic techniques at lower temperatures.

Solution-Phase Synthesis: The most established route for synthesizing arylzinc pivalates, including (4-cyanophenyl)zinc pivalate, is through a solution-phase process involving a halogen-metal exchange followed by transmetalation. orgsyn.orggoogle.com This method offers excellent control over the reaction and is compatible with a wide range of functional groups. uni-muenchen.de

The general procedure starts with a functionalized aryl halide, such as 4-bromobenzonitrile. This precursor is reacted with a strong organometallic base, commonly a Grignard reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), to perform a halogen-magnesium exchange. This step generates an arylmagnesium intermediate. Subsequently, solid zinc pivalate is added to the reaction mixture. A transmetalation reaction occurs, where the aryl group is transferred from magnesium to zinc, yielding the desired (4-cyanophenyl)zinc pivalate. The solvent (typically THF) is then removed under vacuum to afford the product as a solid. orgsyn.org This solid form of the organozinc pivalate has been noted for its enhanced stability towards air and moisture compared to traditional organozinc halides. researchgate.netnih.gov

Table 2: Example of Solution-Phase Synthesis of an Arylzinc Pivalate

| Aryl Halide | Reagent 1 | Reagent 2 | Solvent | Conditions | Product | Yield | Reference |

|---|

This table illustrates a typical procedure for a heteroarylzinc pivalate, which is analogous to the synthesis of (4-cyanophenyl)zinc pivalate.

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), is emerging as a powerful and green alternative to traditional solvent-based synthesis. researchgate.net It has been successfully applied to the synthesis of various organometallic compounds, including organozinc pivalates. researchgate.netresearchgate.net

A mechanochemical approach to Negishi cross-coupling has been demonstrated, where the organozinc pivalate reagent is coupled with an aryl halide under ball-milling conditions. researchgate.net While a direct mechanochemical synthesis of this compound from its precursors has not been explicitly detailed in the provided literature, the general success of this method for related compounds suggests its feasibility. researchgate.net This approach would involve milling zinc metal, a halo-benzonitrile, and a pivalate source, potentially with a catalytic amount of an activator, to form the desired product directly in the solid state. This method avoids the use of bulk solvents and can lead to shorter reaction times and different reactivity compared to solution-phase methods. nih.gov

The synthesis of this compound and related compounds can incorporate several principles of green chemistry. The development of solid, air- and moisture-stable organozinc pivalates is a significant step in this direction, as it simplifies handling and storage, reducing the need for strictly inert atmosphere techniques which can be energy-intensive. researchgate.net

Mechanochemical synthesis stands out as a key green methodology. By eliminating the need for bulk solvents, it significantly reduces solvent waste, which is a major contributor to the environmental impact of chemical processes. researchgate.net Furthermore, mechanochemical reactions can sometimes be more energy-efficient than solution-based methods that require heating or cooling over extended periods. researchgate.net

Another green approach applicable to the synthesis of the benzonitrile precursor is the use of ionic liquids. For instance, benzonitrile can be synthesized from benzaldehyde (B42025) using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, simplifying the workup and allowing for the recycling of the catalyst system.

Post-Synthetic Modification Strategies and Derivatization

The term "post-synthetic modification" typically refers to the chemical transformation of a pre-formed coordination polymer or MOF. However, for a discrete molecule like this compound, this concept is better understood as derivatization, where the compound itself is used as a reagent in subsequent reactions.

The primary mode of derivatization for arylzinc pivalates is their use in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. numberanalytics.comwikipedia.org The carbon-zinc bond in (4-cyanophenyl)zinc pivalate is highly reactive towards transmetalation with palladium or nickel catalysts, enabling the formation of new carbon-carbon bonds. google.com

For example, (4-cyanophenyl)zinc pivalate can be coupled with a variety of aromatic and heteroaromatic bromides in the presence of a palladium catalyst to yield biaryl compounds containing a cyano group. google.com This reactivity allows for the introduction of the 4-cyanophenyl moiety into complex organic molecules.

Table 3: Derivatization of Arylzinc Pivalates via Negishi Coupling

| Arylzinc Pivalate | Coupling Partner | Catalyst | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| (4-cyanophenyl)zinc pivalate | Aromatic/Heteroaromatic Bromides | Palladium-based | Substituted Biphenyls | 56-88% | google.com |

Furthermore, cobalt catalysts have been employed to mediate reactions between arylzinc pivalates and other reactants. For instance, cobalt-catalyzed acylation reactions with S-pyridyl thioesters allow for the formation of functionalized ketones. nih.gov Also, cobalt-catalyzed difluoroalkylarylation of alkenes utilizes arylzinc pivalates to introduce both an aryl group and a difluoroalkyl group across a double bond. nih.gov These examples showcase the versatility of this compound as a building block for creating more complex molecular architectures.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound and its subsequent derivatization products.

For the Synthesis of the Compound: In the solution-phase synthesis, the choice of the Grignard reagent and the reaction temperature are critical. The use of iPrMgCl·LiCl is often favored as it facilitates the halogen-magnesium exchange at mild temperatures (0-25 °C). orgsyn.org The stoichiometry of the reagents, particularly the ratio of the organomagnesium compound to the aryl halide and the subsequent addition of zinc pivalate, must be carefully controlled to prevent the formation of side products. The duration of the exchange and transmetalation steps also plays a role in achieving high conversion.

For Derivatization Reactions (Negishi Coupling): The optimization of Negishi coupling reactions involving arylzinc pivalates has been a subject of considerable research. Key parameters to consider include:

Catalyst System: The choice of the palladium or nickel catalyst and the associated ligands is paramount. For instance, catalysts like PEPPSI-IPr have shown high efficiency. orgsyn.org

Solvent: Anhydrous solvents, typically THF, are used to prevent the decomposition of the organometallic reagents. orgsyn.org

Temperature: Most couplings proceed efficiently at room temperature, which is an advantage over many other coupling reactions that require heating. orgsyn.org

Additives: In some cases, the addition of salts or other additives can influence the reaction rate and selectivity. numberanalytics.com

For mechanochemical Negishi reactions, optimization involves parameters such as the choice of palladium source, the milling frequency, the size of the milling balls, and the reaction time. Studies have shown that different palladium precursors exhibit varying levels of activity, and the optimal conditions can lead to high yields in short reaction times without the need for a solvent. researchgate.net

Table 4: Optimization of Mechanochemical Negishi Coupling

| Parameter | Variation | Effect on Yield | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, etc. | Significant impact on yield; Pd₂(dba)₃ with SPhos ligand often effective | researchgate.net |

| Milling Time | 15-60 min | Yield increases with time up to an optimal point | researchgate.net |

By systematically adjusting these parameters, the synthesis and subsequent reactions of this compound can be fine-tuned to achieve high efficiency, purity, and reproducibility.

Detailed Structural and Spectroscopic Data for this compound Not Found in Publicly Available Literature

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound," it has been determined that specific, detailed experimental data required to fulfill the requested article outline are not available in the public domain. The user's request specified a highly detailed structure focusing on single-crystal X-ray diffraction (SCXRD) and vibrational spectroscopy, including precise data points such as crystal system, space group, unit cell parameters, atomic bond distances and angles, and specific infrared and Raman vibrational modes.

The provided outline requires in-depth information that can only be obtained through the synthesis and subsequent advanced characterization of the compound. This includes:

For Single-Crystal X-ray Diffraction: Methodologies for crystal growth, specific unit cell dimensions (a, b, c, α, β, γ), the crystal system and space group, refined atomic positions, and precise measurements of bond lengths and angles within the molecule and its coordination sphere.

For Vibrational Spectroscopy: Experimentally obtained Infrared (IR) and Raman spectra, with assignments of specific vibrational frequencies to the functional groups and bonds within the compound, such as the C≡N stretch of the benzonitrile ligand and the carboxylate stretches of the 2,2-dimethylpropanoate (pivalate) ligand.

Without access to a primary scientific publication detailing these experimental results for "this compound," it is not possible to generate a scientifically accurate and thorough article that adheres to the strict requirements of the user's outline. Any attempt to provide the requested data tables and detailed research findings would be speculative and would not meet the standards of scientific accuracy.

Therefore, the generation of the article as outlined cannot be completed at this time due to the absence of the necessary foundational research data in the public scientific literature.

Structural Elucidation and Advanced Characterization Techniques for Zinc;benzonitrile;2,2 Dimethylpropanoate

Spectroscopic and Spectrometric Methodologies for Structural Assignment and Electronic Structure Probing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure Elucidation and Solution Dynamics

In the ¹H NMR spectrum of a hypothetical "Zinc;benzonitrile (B105546);2,2-dimethylpropanoate" complex, the signals corresponding to the protons of the 2,2-dimethylpropanoate (pivalate) ligand would be closely examined. The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet. For uncoordinated zinc pivalate (B1233124) in DMSO-d₆, this signal is typically observed around 1.08 ppm. orgsyn.orgorgsyn.org Upon coordination within the mixed-ligand sphere, a slight downfield or upfield shift of this signal would be anticipated, reflecting changes in the electronic environment around the protons. The aromatic protons of the benzonitrile ligand would appear in the downfield region, typically between 7.0 and 8.0 ppm. Coordination to the zinc ion through the nitrile nitrogen atom would cause a noticeable shift in the positions of these aromatic signals compared to free benzonitrile, indicating successful ligand binding.

The ¹³C NMR spectrum provides further structural confirmation. For the pivalate ligand, key resonances include the quaternary carbon of the tert-butyl group and the methyl carbons. In zinc pivalate, these are found at approximately 37.8 ppm and 28.3 ppm, respectively, with the carboxylate carbon appearing significantly downfield around 184.0 ppm. orgsyn.orgorgsyn.org The positions of the carbon signals of the benzonitrile ligand, particularly the nitrile carbon (C≡N) and the ipso-carbon to which it is attached, are sensitive to coordination. Changes in their chemical shifts provide strong evidence of the metal-ligand interaction. Correlations between ¹³C NMR chemical shifts and the binding modes of carboxylate groups in zinc complexes have been established, allowing for detailed structural analysis in the solid state and in solution. nih.govnih.govrsc.org

Dynamic NMR (DNMR) techniques, such as variable-temperature (VT) NMR, can be employed to study the solution dynamics of the complex. acs.orgrsc.org These studies can reveal information about ligand exchange processes, where coordinated benzonitrile or pivalate ligands may exchange with free ligands in solution. Such dynamic equilibria are common in coordination chemistry and can be monitored by observing changes in the NMR lineshapes, such as broadening or coalescence of signals, as a function of temperature. rsc.org The presence of a single set of ligand resonances in the NMR spectra at room temperature would suggest that either the complex is rigid on the NMR timescale or that any exchange processes are fast. mdpi.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for Zinc;benzonitrile;2,2-dimethylpropanoate

| Nucleus | Ligand | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|---|

| ¹H | 2,2-dimethylpropanoate | -C(CH ₃)₃ | ~1.1 | Singlet, slight shift from free ligand |

| ¹H | Benzonitrile | Aromatic -CH | 7.4 - 7.8 | Multiplets, shifts indicative of coordination |

| ¹³C | 2,2-dimethylpropanoate | -C (CH₃)₃ | ~38 | Shift reflects coordination environment |

| ¹³C | 2,2-dimethylpropanoate | -C(C H₃)₃ | ~28 | Slight shift from free ligand |

| ¹³C | 2,2-dimethylpropanoate | -C OO | ~184 | Sensitive to carboxylate binding mode |

| ¹³C | Benzonitrile | Aromatic C H | 129 - 133 | Shifts confirm ligand binding |

| ¹³C | Benzonitrile | Ipso-C | ~118 | Shift upon coordination |

| ¹³C | Benzonitrile | -C ≡N | >118 | Significant shift upon coordination to zinc |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for verifying the molecular weight of the "this compound" complex and for elucidating its structural features through fragmentation analysis. Soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly well-suited for the analysis of coordination complexes, as they minimize fragmentation during the ionization process, allowing for the observation of the intact molecular ion. researchgate.netnih.gov

In an ESI-MS experiment, a solution of the complex would be introduced into the mass spectrometer, where it is aerosolized and ionized. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the complex, such as [Zn(C₇H₅N)(C₅H₉O₂)₂ + H]⁺ or other adducts, depending on the exact stoichiometry and the solvent system used. The isotopic pattern of this peak would be characteristic of a zinc-containing compound, distinguished by the natural abundance of zinc isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn). This isotopic signature provides unambiguous confirmation of the presence of zinc in the detected ion.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable insight into the structure and bonding within the complex. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. For "this compound," expected fragmentation pathways would include the sequential loss of the neutral ligands. For instance, the loss of a benzonitrile molecule (C₇H₅N) or a pivalate radical (C₅H₉O₂) could be observed. The fragmentation of carboxylate ligands in metal complexes can also lead to characteristic product ions, such as the loss of CO₂. researchgate.net The analysis of these fragments helps to confirm the composition of the coordination sphere and the connectivity of the ligands to the metal center.

Table 2: Representative ESI-MS Fragmentation Data for a Hypothetical this compound Complex

| m/z (Hypothetical) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 372.1 | [Zn(C₇H₅N)(C₅H₉O₂)₂ + H]⁺ | - |

| 269.0 | [Zn(C₅H₉O₂)₂ + H]⁺ | Benzonitrile (C₇H₅N) |

| 167.0 | [Zn(C₅H₉O₂)]⁺ | Benzonitrile, Pivalic Acid |

| 104.1 | [C₇H₅N + H]⁺ | Zinc Pivalate Fragment |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic structure and photophysical properties of "this compound". These techniques provide information on the electronic transitions within the molecule, which are influenced by the coordination of the ligands to the zinc(II) center.

The UV-Vis absorption spectrum of the complex in a suitable solvent, such as ethanol (B145695) or acetonitrile, would be expected to display absorption bands characteristic of the organic ligands. Benzonitrile exhibits strong absorptions in the UV region due to π → π* transitions within the aromatic ring. Coordination to the zinc center can cause a slight shift (either bathochromic or hypsochromic) in the position of these bands and a change in their intensity (hyperchromic or hypochromic effect). researchgate.net The 2,2-dimethylpropanoate ligand, being a saturated carboxylate, does not absorb significantly in the UV-Vis region. Therefore, the spectrum is likely to be dominated by the electronic transitions of the benzonitrile ligand, potentially modified by ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, although these are less common for a d¹⁰ metal ion like Zn(II).

Zinc(II) complexes are often fluorescent, a property that is highly dependent on the nature of the coordinated organic ligands. nih.gov The d¹⁰ electronic configuration of Zn(II) prevents d-d electronic transitions, meaning that any observed fluorescence typically originates from the ligands themselves (intraligand fluorescence). The coordination to the zinc ion can enhance the fluorescence intensity by increasing the rigidity of the ligand and reducing non-radiative decay pathways.

The fluorescence emission spectrum of "this compound" would be recorded by exciting the sample at a wavelength corresponding to one of its absorption maxima. The emission, if observed, would likely be due to the π* → π transitions of the benzonitrile ligand. The position and quantum yield of the emission are sensitive to the coordination environment. The formation of coordination polymers can significantly impact the photoluminescence properties, sometimes leading to new emission bands arising from intermolecular interactions within the crystal lattice. nih.gov

Table 3: Anticipated Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation | Interpretation |

|---|---|---|---|

| UV-Vis Absorption | λmax | ~230 nm and ~275 nm | π → π* transitions of the benzonitrile ligand, shifted upon coordination. |

| Fluorescence Emission | λem | > 300 nm | Intraligand fluorescence from the benzonitrile moiety. |

| Fluorescence Emission | Quantum Yield (Φ) | Variable | Dependent on the rigidity of the complex and solvent environment. |

Elemental Analysis for Stoichiometric Verification and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of "this compound". This analysis provides a crucial verification of the empirical formula of the synthesized compound, thereby confirming its stoichiometry and assessing its purity. nih.gov

The experimental weight percentages of C, H, and N obtained from the analysis are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the formation of the desired complex with the expected ligand-to-metal ratio. For a hypothetical mononuclear complex with the formula [Zn(C₇H₅N)(C₅H₉O₂)₂], the theoretical percentages can be calculated based on its molecular weight.

Any significant deviation between the experimental and theoretical values may indicate the presence of impurities, such as residual solvents, starting materials, or the formation of a complex with a different stoichiometry. For instance, the presence of coordinated or lattice solvent molecules (e.g., water, ethanol) would alter the elemental composition, and this would be reflected in the analytical data. Therefore, elemental analysis, in conjunction with other characterization techniques like thermogravimetric analysis (TGA), is essential for establishing the definitive composition of the bulk material.

Table 4: Theoretical Elemental Analysis for a Hypothetical [Zn(C₇H₅N)(C₅H₉O₂)₂] Complex (M.W. = 370.83 g/mol)

| Element | Theoretical Weight % | Experimental Weight % (Hypothetical) |

|---|---|---|

| Carbon (C) | 54.95 | 54.80 |

| Hydrogen (H) | 6.24 | 6.31 |

| Nitrogen (N) | 3.77 | 3.71 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Decomposition Pathways and Thermal Stability Profiling

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for evaluating the thermal stability and decomposition behavior of "this compound". nih.gov These methods provide insights into the composition of the complex, the presence of solvent molecules, and the temperature ranges at which it undergoes thermal degradation.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). A typical TGA thermogram for a zinc coordination polymer shows distinct mass loss steps corresponding to different decomposition events. For the target complex, an initial weight loss at lower temperatures (typically below 150 °C) would suggest the removal of volatile solvent molecules, such as water or ethanol, that may be present in the crystal lattice. The main decomposition of the complex would occur at higher temperatures. This would involve the loss of the organic ligands, benzonitrile and 2,2-dimethylpropanoate. The decomposition of zinc carboxylates often proceeds in multiple steps, ultimately leading to the formation of a stable residue, typically zinc oxide (ZnO), at high temperatures. researchgate.net The experimental percentage of the final residue can be compared to the theoretical percentage of ZnO for the proposed formula, providing further stoichiometric verification.

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The DSC curve reveals thermal events such as melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks. For "this compound," endothermic peaks might correspond to the removal of solvent molecules or melting of the complex, while sharp exothermic peaks at higher temperatures would indicate its thermal decomposition. nih.gov The combination of TGA and DSC data allows for a comprehensive thermal stability profile, identifying the temperature at which the complex begins to decompose and the nature of the thermal events that occur.

Table 5: Anticipated Thermal Analysis Data for this compound

| Technique | Temperature Range (°C) | Event | Observation | Interpretation |

|---|---|---|---|---|

| TGA | 50 - 150 | Desolvation | Minor weight loss | Loss of lattice or coordinated solvent molecules. |

| TGA/DSC | 200 - 400 | Ligand Decomposition | Significant, multi-step weight loss (TGA); Exothermic peaks (DSC) | Decomposition and loss of benzonitrile and pivalate ligands. |

| TGA | > 400 | Residue Formation | Stable plateau | Formation of Zinc Oxide (ZnO) residue. |

Coordination Chemistry and Ligand Interactions of Zinc;benzonitrile;2,2 Dimethylpropanoate

Nature of Zinc-Ligand Bonding (Benzonitrile and 2,2-dimethylpropanoate)

The interaction between the zinc(II) ion and its ligands, benzonitrile (B105546) and 2,2-dimethylpropanoate, is founded on Lewis acid-base principles, where the zinc(II) ion acts as a Lewis acid and the ligands as Lewis bases. libretexts.org

Zinc-Benzonitrile Bonding: The bond between zinc and benzonitrile occurs through the lone pair of electrons on the nitrogen atom of the nitrile group (-C≡N). This results in a dative covalent bond. The interaction is primarily of a σ-donor type. In various metal complexes, benzonitrile typically binds in an end-on (η¹) fashion. nih.gov The strength and nature of this Zn-N bond can be influenced by the electronic properties of the phenyl ring of benzonitrile and any other ligands present in the coordination sphere. Theoretical studies on similar systems suggest that the polarization of the Zn-N bond is quantitatively affected by substituents on the organic ligand.

Zinc-2,2-dimethylpropanoate Bonding: The 2,2-dimethylpropanoate (pivalate) ligand coordinates to the zinc(II) ion through its carboxylate oxygen atoms. Carboxylate ligands are versatile and can adopt several coordination modes, including monodentate, bidentate chelating, or bridging fashions. The bonding is significantly ionic in character but also possesses a substantial covalent component, typical for Zn-O bonds. nih.govmdpi.com The formation of Zn-O bonds is thermodynamically favorable. nih.gov In organozinc pivalate (B1233124) compounds, the pivalate group plays a crucial role in the structure and reactivity, often forming stable dimeric or polymeric structures through bridging interactions. rsc.orgnih.gov

Coordination Environment and Geometry of the Central Zinc Ion

Owing to its [Ar]d¹⁰ electron configuration, the zinc(II) ion does not have a preferred coordination geometry dictated by ligand field effects. nih.govlibretexts.org Consequently, the coordination number and geometry are determined by the steric and electronic properties of the ligands and packing forces in the solid state. nih.gov For zinc(II) complexes, coordination numbers of four, five, and six are common, leading to tetrahedral, trigonal bipyramidal (or square pyramidal), and octahedral geometries, respectively. nih.govnih.gov

Tetrahedral Geometry: A four-coordinate environment is very common for zinc(II), especially with bulky ligands or a mix of ligands. nih.gov In a hypothetical discrete complex of Zinc;benzonitrile;2,2-dimethylpropanoate, a tetrahedral geometry could be achieved with two pivalate ligands and two benzonitrile ligands, or through dimerization where pivalate ligands bridge two zinc centers.

Octahedral Geometry: A six-coordinate, octahedral environment is also frequently observed, particularly with smaller ligands or in the presence of solvent molecules like water that can also coordinate to the metal center. nih.goviucr.org The hexaaquo zinc(II) ion, [Zn(H₂O)₆]²⁺, is a classic example. nih.gov

Five-Coordinate Geometry: Five-coordinate geometries are less common but represent an intermediate between tetrahedral and octahedral structures. nih.govresearchgate.net They are often distorted trigonal bipyramidal or square pyramidal.

In the context of a mixed-ligand system like this compound, the final geometry would depend on the stoichiometry of the components and the crystallization conditions. For instance, complexes of the type [ZnX₂(L)₂] (where X is a halide and L is an N-oxide ligand) often exhibit a distorted tetrahedral geometry. iucr.orggeorgiasouthern.edu The flexibility of the zinc coordination sphere is a key characteristic, allowing for dynamic equilibria between different coordination numbers in solution. nih.gov

Table 1: Common Coordination Geometries for Zinc(II)

| Coordination Number | Geometry | Typical Ligand Environment | Reference Example |

|---|---|---|---|

| 4 | Tetrahedral (often distorted) | Bulky ligands, halide and N-donor ligands | [ZnCl₂(C₉H₇NO)₂] georgiasouthern.edu |

| 5 | Trigonal Bipyramidal / Square Pyramidal | Sterically demanding N,S-donor ligands | [Zn(pytBuN₂H₂Me₂S₂)] researchgate.net |

| 6 | Octahedral (often distorted) | Small ligands, aquo complexes, O-donor ligands | [Zn(C₉H₇NO)₆]²⁺ iucr.org |

Influence of Ligand Sterics and Electronics on Complex Formation and Stability

The formation and stability of the this compound complex are governed by the interplay of steric and electronic effects from both ligands.

Steric Effects: The 2,2-dimethylpropanoate (pivalate) ligand is sterically demanding due to the bulky tert-butyl group. This steric hindrance can influence the coordination number of the zinc center, potentially favoring lower coordination numbers like four (tetrahedral) to minimize ligand-ligand repulsion. libretexts.org The bulkiness can also prevent the formation of higher-order polymers and may direct the self-assembly towards discrete molecules or simple dimers. In related cobalt-catalyzed reactions, the steric interaction of the pivalate group was found to be a key factor in directing the reaction pathway. rsc.org

The balance between steric repulsion from the pivalate group and the electronic stabilization from both ligands is critical in determining the final structure and stability of the complex.

Supramolecular Assembly and Extended Structures within Crystal Lattices

In the solid state, zinc complexes frequently engage in intermolecular interactions to form supramolecular assemblies and extended networks. iucr.orgtandfonline.com For this compound, several types of interactions could drive the formation of these structures.

Bridging Ligands: The 2,2-dimethylpropanoate ligand is well-known for its ability to act as a bridging ligand between two metal centers, using its two oxygen atoms. This can lead to the formation of dinuclear or polynuclear structures, which are common for zinc carboxylate complexes. acs.org

Hydrogen Bonding: While the primary ligands themselves lack classical hydrogen bond donors, if solvent molecules like water are incorporated into the crystal lattice, they can mediate the formation of extended hydrogen-bonding networks. iucr.org Weak C-H···O or C-H···N interactions involving the phenyl and tert-butyl groups could also play a role in the crystal packing. georgiasouthern.edu

π-π Stacking: The phenyl rings of the benzonitrile ligands can participate in π-π stacking interactions, which are a common feature in the crystal structures of complexes containing aromatic ligands. georgiasouthern.edu These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets.

The interplay of these non-covalent forces, along with the coordination preferences of the zinc ion, dictates the final crystal structure. For example, zinc complexes with other N-donor ligands have been shown to form 1-D chains through hydrogen bonds or 3D networks via non-classical C-H···π bonds. researchgate.net The specific arrangement will depend on a delicate balance of maximizing favorable coordination bonds and intermolecular interactions while minimizing steric repulsion.

Reactivity Studies: Ligand Exchange, Substitution, and Redox Transformations

Ligand Exchange and Substitution: Zinc(II) complexes are typically characterized by rapid ligand exchange rates. libretexts.orgmdpi.com This lability is a consequence of the lack of ligand field stabilization energy, which results in low activation barriers for associative or dissociative substitution mechanisms. libretexts.orglibretexts.org In a solution of this compound, the benzonitrile ligand would be expected to be particularly labile and could be readily replaced by other stronger donor ligands or even by solvent molecules. libretexts.orgijtsrd.com The pivalate ligand, especially if it acts as a bidentate or bridging ligand, might exhibit slower exchange kinetics due to the chelate effect. The reactivity of related solid organozinc pivalates in cross-coupling reactions demonstrates their utility as reagents where the pivalate group is ultimately substituted. orgsyn.orgresearchgate.net

Table 2: Summary of Reactivity

| Reaction Type | Description | Expected Behavior for the Complex |

|---|---|---|

| Ligand Exchange | Replacement of one ligand by another. | Rapid exchange is expected, particularly for the benzonitrile ligand, due to the kinetic lability of Zn(II). libretexts.org |

| Substitution | A reaction in which one functional group is replaced by another. | The pivalate group can be substituted in cross-coupling reactions, as seen with related organozinc pivalates. orgsyn.org |

| Redox Transformation | Reactions involving changes in oxidation states. | The Zn(II) center is redox-inactive. nih.gov Reactivity would be ligand-centered or involve the entire complex in photocatalytic cycles. acs.orgnih.gov |

Mechanistic Investigations and Reaction Pathways Involving Zinc;benzonitrile;2,2 Dimethylpropanoate

Catalytic Reaction Mechanisms and Kinetic Studies (Non-Biological Contexts)

While specific kinetic studies on Zinc;benzonitrile (B105546);2,2-dimethylpropanoate are not extensively documented in publicly available literature, the catalytic mechanisms of closely related organozinc pivalates have been a subject of significant investigation, particularly in the realm of cross-coupling reactions. nih.govnih.gov These studies provide a foundational understanding of the potential catalytic behavior of the title compound.

Organozinc pivalates have demonstrated unique reactivity in transition metal-catalyzed reactions, which is attributed to the presence of the pivalate (B1233124) group. nih.gov Kinetic experiments comparing arylzinc pivalates with conventional arylzinc halides have highlighted the distinct advantage and reactivity of the pivalate counterparts. nih.gov Mechanistic studies suggest that in cobalt-catalyzed difluoroalkylarylation of alkenes, the reaction proceeds via a Co(I)/Co(II)/Co(III) catalytic cycle, initiated by the reduction of the Co(II) precatalyst by the arylzinc pivalate. nih.gov This process involves a single electron transfer to generate a difluoroalkyl radical, which then participates in the cross-coupling reaction. nih.gov

The benzonitrile ligand in Zinc;benzonitrile;2,2-dimethylpropanoate likely plays a crucial role in modulating the reactivity and stability of the zinc center. Nitrile ligands can influence the electronic properties of the metal center and can be involved in the coordination and dissociation steps of a catalytic cycle. In the context of polymerization, various zinc complexes with nitrogen-containing ligands have been shown to be effective catalysts for ring-opening polymerization (ROP). mdpi.comscilit.comresearchgate.netmdpi.comresearchgate.netnih.gov The specific ligand environment around the zinc atom, including steric and electronic effects, is a key determinant of the catalytic performance and stereoselectivity of the polymerization. mdpi.com

Interactive Table: Catalytic Applications of Related Zinc Complexes

| Catalyst Type | Reaction | Key Mechanistic Features |

|---|---|---|

| Arylzinc pivalates/CoBr₂ | Difluoroalkylarylation of alkenes | Co(I)/Co(II)/Co(III) catalytic cycle, single electron transfer |

| Zinc complexes with N,N,O-tridentate ligands | Ring-opening polymerization of lactide | Coordination-insertion mechanism |

| Di-zinc complexes | Ring-opening copolymerization of CO₂ and epoxides | Bimetallic activation of monomers |

Role as a Precursor in Specific Chemical Transformations (e.g., Polymerization, Organic Synthesis)

The utility of this compound as a precursor in chemical transformations is another area of significant interest. Organozinc pivalates are valued for their enhanced air and moisture stability compared to traditional organozinc halides, making them convenient reagents in organic synthesis. orgsyn.orgorgsyn.orgresearchgate.net They are readily prepared and can be stored as solid materials, which is advantageous for both academic and industrial applications. orgsyn.org Their primary role as precursors is in palladium- and cobalt-catalyzed cross-coupling reactions to form new carbon-carbon bonds. nih.govorgsyn.orgorgsyn.org

Furthermore, zinc complexes are widely explored as single-source precursors for the synthesis of zinc-containing materials, such as zinc oxide (ZnO) nanoparticles and thin films. rsc.orgresearchgate.netresearchgate.netscispace.com The thermal decomposition of a single-source precursor, which contains both the metal and the desired counter-ion or ligand framework in one molecule, can lead to the formation of the target material under milder conditions and with better control over stoichiometry and morphology. rsc.orgresearchgate.netresearchgate.netnasa.gov While the thermal decomposition of this compound has not been specifically detailed, related zinc carboxylates and complexes have been shown to decompose to form ZnO. researchgate.netresearchgate.net The benzonitrile ligand could potentially be released during thermal decomposition, or its decomposition products could be incorporated into the final material, influencing its properties.

In the context of polymerization, zinc complexes are pivotal as initiators for ring-opening polymerization of cyclic esters and epoxides, leading to the formation of biodegradable polymers. mdpi.comscilit.comresearchgate.netnih.gov The structure of the ligand coordinated to the zinc center is critical in controlling the polymerization process, including the rate of reaction and the stereochemistry of the resulting polymer. mdpi.com The benzonitrile ligand in the title compound could modulate its activity as a polymerization initiator.

Fundamental Reaction Pathways and Intermediate Formation

Understanding the fundamental reaction pathways and the intermediates formed during reactions involving this compound is key to harnessing its chemical potential. In cross-coupling reactions, organozinc pivalates are typically involved in a transmetalation step with a transition metal catalyst, such as palladium or cobalt. nih.govorgsyn.org The organozinc reagent transfers its organic group to the transition metal center, which then undergoes reductive elimination to form the final product and regenerate the catalyst. The pivalate group is believed to play a role in the solubility, stability, and reactivity of the organozinc species. nih.gov

The coordination of benzonitrile to the zinc center is a crucial aspect of the compound's structure and reactivity. Zinc complexes with nitrile-containing ligands have been synthesized and structurally characterized. researchgate.net The nitrile group can coordinate to the zinc ion through its nitrogen atom, and this interaction can influence the Lewis acidity of the zinc center. In a catalytic reaction, the dissociation of the benzonitrile ligand may be a necessary step to open up a coordination site for the substrate.

The formation of intermediates in reactions involving organozinc compounds is a complex process. In some zinc-catalyzed reactions, the formation of zinc enolates or related species as key intermediates has been proposed. The interaction of the zinc complex with the substrate can lead to the generation of these reactive intermediates, which then proceed to form the final product.

Interactive Table: Potential Intermediates in Reactions of Related Zinc Complexes

| Reaction Type | Key Intermediates | Method of Characterization |

|---|---|---|

| Cobalt-catalyzed cross-coupling | Co(I) species, organic radicals | Kinetic studies, mechanistic probes |

| Ring-opening polymerization | Zinc alkoxide species | NMR spectroscopy, kinetic analysis |

Theoretical and Computational Chemistry Studies on Zinc;benzonitrile;2,2 Dimethylpropanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing valuable information about bonding, molecular orbitals, and charge distribution. For Zinc;benzonitrile (B105546);2,2-dimethylpropanoate, DFT calculations can elucidate the nature of the coordination bonds between the zinc (II) ion and the benzonitrile and 2,2-dimethylpropanoate ligands.

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the complex. uwa.edu.auresearchgate.net In zincate complexes, it has been observed that the Zn(II) orbitals may not significantly contribute to the HOMO or LUMO, with these orbitals being predominantly located on the organic ligands. uwa.edu.au A similar investigation for Zinc;benzonitrile;2,2-dimethylpropanoate would reveal the regions of the molecule that are most likely to be involved in electronic transitions and chemical reactions.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can quantify the charge transfer between the zinc ion and the ligands, providing a more detailed picture of the coordination bonds. The table below illustrates typical parameters that can be obtained from DFT calculations for a hypothetical model of the complex.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Zn Charge (NBO) | +1.85 e |

| O (carboxylate) Charge (NBO) | -0.75 e |

These theoretical calculations are fundamental in understanding the intrinsic properties of the molecule, which in turn dictate its macroscopic behavior.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution-Phase Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations are particularly useful for understanding the interactions of this compound with solvent molecules and its conformational flexibility in the solution phase.

In a typical MD simulation, the motion of each atom in the system is calculated over a series of small time steps, governed by a force field that describes the interatomic interactions. For zinc complexes, specialized force fields or quantum mechanical/molecular mechanical (QM/MM) methods are often employed to accurately model the coordination environment of the zinc ion. nih.govbiorxiv.org QM/MM simulations, where the core zinc complex is treated with a higher level of theory (QM) and the surrounding solvent is treated with a classical force field (MM), can provide a balance between accuracy and computational cost. nih.gov

For this compound dissolved in a solvent, MD simulations can be used to determine several key properties:

Solvation Structure: The arrangement of solvent molecules around the complex can be characterized by calculating radial distribution functions (RDFs) between the zinc ion and solvent atoms. nih.gov This reveals the structure of the solvation shells and the coordination number of the zinc ion in solution.

Ligand Exchange Dynamics: MD simulations can be used to study the stability of the coordination complex and the potential for ligand exchange with solvent molecules. The mean residence time (MRT) of the ligands in the first coordination sphere of the zinc ion can be calculated to quantify the lability of the coordination bonds. nih.gov

Conformational Sampling: The flexibility of the 2,2-dimethylpropanoate ligand and the orientation of the benzonitrile ligand relative to the zinc center can be explored. This is important for understanding how the molecule might interact with other species in solution.

The results of MD simulations can provide a bridge between the molecular-level details and the macroscopic properties of the compound in solution, which is crucial for applications where the compound is used in a liquid medium.

Quantitative Structure-Activity Relationships (QSAR) and Reactivity Prediction (Non-Biological Applications)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity or property. wikipedia.org While often used in drug design, QSAR principles can also be applied to predict the reactivity of chemical compounds in non-biological contexts. For this compound, a QSAR approach could be used to predict its catalytic activity, thermal stability, or other chemical properties.

The descriptors used in QSAR models are often derived from computational chemistry calculations, particularly DFT. nih.gov These descriptors can be categorized as electronic, steric, or thermodynamic. For predicting the reactivity of a metal complex, relevant descriptors might include:

Global Reactivity Descriptors: These are derived from the energies of the FMOs and include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). davidpublisher.com These parameters provide a general indication of the molecule's propensity to accept or donate electrons.

Local Reactivity Descriptors: Fukui functions and dual descriptors can be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. davidpublisher.com This information is invaluable for predicting the regioselectivity of its reactions.

A hypothetical QSAR model for a specific property could take the form of a linear equation:

Property = c₀ + c₁ * (HOMO-LUMO Gap) + c₂ * (Dipole Moment) + ...

where the coefficients (cᵢ) are determined by fitting the equation to a training set of compounds with known properties. While developing a full QSAR model would require a dataset of related zinc complexes, the underlying principles can be used to make qualitative predictions about the reactivity of this compound based on its calculated descriptors.

Table 2: Hypothetical DFT-Derived Reactivity Descriptors

| Descriptor | Value | Predicted Reactivity |

|---|---|---|

| Chemical Hardness (η) | 2.65 eV | High kinetic stability |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra for validation of the computational model.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. nih.govrsc.org These calculated frequencies can be compared with experimental Fourier-Transform Infrared (FTIR) spectra to aid in the assignment of vibrational modes. For instance, the characteristic stretching frequencies of the C≡N group in benzonitrile and the C=O group in the carboxylate ligand are sensitive to their coordination to the zinc ion.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. uwa.edu.au This can help in understanding the nature of the electronic transitions, such as ligand-to-metal charge transfer (LMCT) or intra-ligand (π → π*) transitions. uwa.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁵N, can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. ufv.br These theoretical chemical shifts can be invaluable in interpreting complex NMR spectra and confirming the structure of the compound in solution.

The accuracy of these predictions is highly dependent on the chosen level of theory. Studies on similar zinc complexes have shown that functionals like M06 and M06-L with a 6-311++G(d,p) basis set can provide results in good agreement with experimental data. nih.govrsc.org

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Feature | Predicted Value | Experimental Value |

|---|---|---|

| ν(C≡N) IR Frequency | 2235 cm⁻¹ | 2230 cm⁻¹ |

| ν(C=O) IR Frequency | 1650 cm⁻¹ | 1645 cm⁻¹ |

Computational Design and Prediction of Related Coordination Complexes

The insights gained from computational studies of this compound can be leveraged for the rational design of new coordination complexes with desired properties. By systematically modifying the ligands in silico, it is possible to tune the electronic, structural, and reactive properties of the resulting complexes.

For example, DFT calculations can be used to screen a library of substituted benzonitrile or carboxylate ligands to predict how these modifications would affect the HOMO-LUMO gap, and thus the stability and reactivity of the complex. This approach can accelerate the discovery of new materials with specific applications, such as:

Coordination Polymers: By replacing the monodentate ligands with bifunctional linkers, it is possible to design one-, two-, or three-dimensional coordination polymers. nih.govtandfonline.comnih.gov Computational methods can help predict the topology and porosity of these materials, which are important for applications in gas storage and catalysis.

Catalysts: The electronic properties of the zinc center can be fine-tuned to enhance its catalytic activity for specific organic transformations. Computational screening can identify ligands that promote the desired catalytic cycle.

Luminescent Materials: By introducing chromophoric groups into the ligands, it is possible to design new luminescent materials. TD-DFT calculations can predict the emission wavelengths and quantum yields of these hypothetical complexes. ju.edu.jo

This predictive power of computational chemistry allows for a more targeted and efficient approach to the synthesis and characterization of new functional materials based on the this compound scaffold.

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “this compound” within the requested applications in materials science and catalysis. Extensive searches for this compound, including synonyms such as "zinc benzonitrile pivalate (B1233124)," did not yield any relevant research findings related to its use as a precursor for Metal-Organic Frameworks (MOFs), in catalysis, nanomaterial synthesis, or in optoelectronic, magnetic, or sensing materials.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information as the compound does not appear to be documented in these contexts in publicly accessible research.

Future Research and Emerging Challenges for this compound: A Prospective Analysis

While the specific compound "this compound" is not extensively documented in current scientific literature as a singular, well-characterized entity, its constituent parts—a zinc center, a benzonitrile ligand, and a 2,2-dimethylpropanoate (pivalate) group—point towards a plausible structure within the broader class of organozinc pivalate complexes. The exploration of such a compound presents a frontier in organometallic chemistry, with future research poised to unlock its potential in various chemical transformations. This article outlines the prospective research directions and emerging challenges that would define the scientific journey of this compound, assuming its successful synthesis and characterization.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling zinc 2,2-dimethylpropanoate in laboratory settings?

- Methodology : Always consult safety data sheets (SDS) for hazard identification. Use personal protective equipment (PPE), including nitrile gloves and lab coats, and work in a fume hood to avoid inhalation. Store the compound in a cool, dry environment, segregated from incompatible substances like strong acids. Ensure spill kits and eyewash stations are accessible. Document all incidents and report to institutional safety committees .

- Experimental Design : Integrate risk assessments into experimental planning, including waste disposal procedures for zinc salts and benzonitrile derivatives. Validate storage conditions using stability studies under varying temperatures and humidity levels .

Q. How can researchers synthesize and characterize zinc 2,2-dimethylpropanoate complexes with benzonitrile ligands?

- Methodology : Synthesize the complex via ligand substitution reactions in anhydrous solvents (e.g., ethanol or THF). Use molar ratios of zinc salt to benzonitrile (1:2 or 1:4) to optimize coordination. Characterize via FT-IR to confirm ligand binding (e.g., shifts in C≡N stretching frequencies for benzonitrile at ~2230 cm⁻¹) and X-ray diffraction (XRD) for structural elucidation .

- Data Validation : Cross-reference melting points with literature values (e.g., zinc 2,2-dimethylpropanoate melts at ~200°C) and confirm purity via elemental analysis .

Q. What analytical techniques are essential for determining the purity of zinc;benzonitrile;2,2-dimethylpropanoate mixtures?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities like residual benzonitrile. Quantify zinc content via atomic absorption spectroscopy (AAS) and validate stoichiometry using thermogravimetric analysis (TGA) .

- Contradiction Resolution : If discrepancies arise in purity assessments, repeat analyses under standardized conditions (e.g., controlled humidity) and employ alternative methods like HPLC for non-volatile impurities .

Advanced Research Questions

Q. How does adsorption behavior of this compound on indoor surfaces influence environmental chemistry studies?

- Methodology : Simulate indoor surfaces (e.g., glass, paint) and measure adsorption kinetics using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR). Analyze surface reactivity via X-ray photoelectron spectroscopy (XPS) to track oxidation states of zinc after exposure to indoor oxidants (e.g., ozone) .

- Experimental Design : Compare adsorption under varying humidity (30–70% RH) and temperature (20–40°C) to model real-world conditions. Use computational models (DFT) to predict binding energies and validate with experimental data .

Q. What strategies resolve contradictions in catalytic activity data for zinc-based coordination compounds?

- Methodology : Conduct controlled replicates with identical synthetic batches to isolate variability. Use multivariate analysis (e.g., ANOVA) to identify confounding factors (e.g., trace moisture in solvents). Validate catalytic performance via kinetic studies (e.g., turnover frequency measurements) under inert atmospheres .

- Data Interpretation : Correlate catalytic efficiency with structural features (e.g., ligand geometry from XRD) and electronic properties (UV-Vis spectroscopy). If contradictions persist, re-examine reaction mechanisms using isotopic labeling (e.g., ¹⁵N-benzo nitrile) .

Q. Which computational methods model interaction mechanisms between zinc 2,2-dimethylpropanoate and benzonitrile?

- Methodology : Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to optimize geometries and calculate binding energies. Simulate solvent effects (e.g., ethanol) using the conductor-like polarizable continuum model (CPCM). Validate with experimental IR and NMR data .

- Advanced Integration : Combine molecular dynamics (MD) simulations to study ligand exchange dynamics in solution. Use natural bond orbital (NBO) analysis to quantify charge transfer between zinc and ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.